REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[CH:12]([NH:16][C:17]([NH:19][C:20]2[CH:28]=[CH:27][CH:26]=[C:25]4[C:21]=2[CH:22]=[N:23][N:24]4C(OC)=O)=[O:18])[CH2:11][CH2:10]3)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.N1(C([O-])=O)C2C(=CC=CC=2)C=N1>>[NH:24]1[C:25]2[C:21](=[C:20]([NH:19][C:17]([NH:16][CH:12]3[C:13]4[C:9](=[CH:8][C:7]([N:1]5[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]5)=[CH:15][CH:14]=4)[CH2:10][CH2:11]3)=[O:18])[CH:28]=[CH:27][CH:26]=2)[CH:22]=[N:23]1
|
Name
|
methyl 4-({[(5-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl)amino]carbonyl}amino)-1H-indazole-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C=1C=C2CCC(C2=CC1)NC(=O)NC1=C2C=NN(C2=CC=C1)C(=O)OC
|
Name
|
1H-indazole-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CC2=CC=CC=C12)C(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C(C=CC=C12)NC(=O)NC1CCC2=CC(=CC=C12)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |